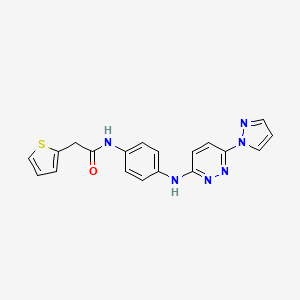

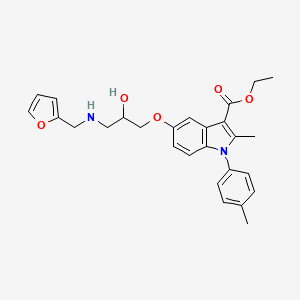

![molecular formula C18H20N2O2 B2779479 1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol CAS No. 887348-65-4](/img/structure/B2779479.png)

1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol” is a compound that contains a benzimidazole nucleus . Benzimidazole is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

While specific synthesis methods for “1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol” were not found, benzimidazole derivatives in general can be synthesized through various methods . For instance, one method involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with aromatic aldehydes or aliphatic aldehydes , or reaction with cyanogen bromide in acetonitrile solution .Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of benzimidazole derivatives have been extensively studied, leading to the development of compounds with potential applications in medicinal chemistry and materials science. For instance, benzimidazole containing compounds have been synthesized by Schiff base condensation, leading to copper(II) complexes showing substantial in vitro cytotoxic effect against various cancer cell lines through DNA intercalation and apoptosis pathways (Paul et al., 2015).

Binding and DNA Interaction

- The interaction of benzimidazole derivatives with DNA has been a focus area, revealing their potential as DNA-binding agents. For example, studies have shown that benzimidazole derivatives can inhibit mammalian DNA topoisomerase I, indicating their potential as therapeutic agents (Alpan et al., 2007).

Catalytic and Chemical Applications

- In the field of catalysis, benzimidazole derivatives have been employed in transfer hydrogenation reactions, demonstrating their utility as efficient catalysts. For example, ionic liquid-based Ru(II)–phosphinite compounds have shown excellent conversions in the transfer hydrogenation of various ketones (Aydemir et al., 2014).

Antimicrobial and Antiviral Activities

- Benzimidazole derivatives have been investigated for their antimicrobial and antiviral activities. Synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have shown significant antimicrobial activity against various bacteria and fungi (Salahuddin et al., 2017). Additionally, certain derivatives have exhibited anti-HIV and anti-yellow fever virus (YFV) activities, contributing to the search for new antiviral compounds (Srivastava et al., 2020).

Material Science and Photophysical Properties

- Benzimidazole derivatives have also found applications in material science, particularly in the development of oligobenzimidazoles with notable electrochemical, electrical, optical, and thermal properties, suggesting their use in electronic and optoelectronic devices (Anand & Muthusamy, 2018).

Propriétés

IUPAC Name |

1-[1-(2-phenoxyethyl)benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-2-17(21)18-19-15-10-6-7-11-16(15)20(18)12-13-22-14-8-4-3-5-9-14/h3-11,17,21H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQUDLZNUBMPCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

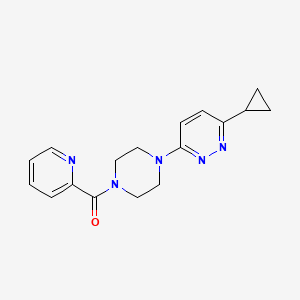

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2779403.png)

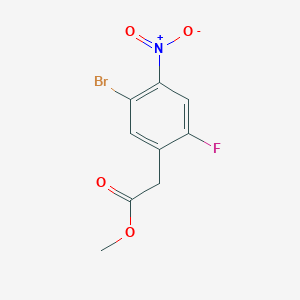

![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]triazole](/img/structure/B2779404.png)

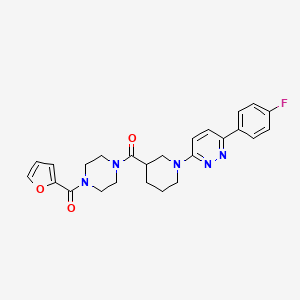

![N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2779405.png)

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide](/img/structure/B2779406.png)

![1,3-Thiazol-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2779407.png)

![ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779408.png)

![3-[(2,5-Dimethylphenyl)methyl]-8-(3-imidazolylpropyl)-1,7-dimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779409.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2779419.png)